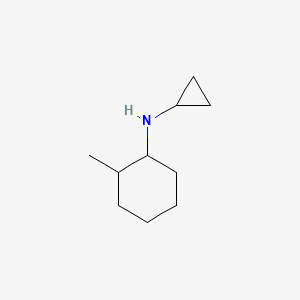
N-cyclopropyl-2-methylcyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-methylcyclohexan-1-amine is an organic compound with the molecular formula C10H19N. It is a derivative of cyclohexanamine, where the amine group is substituted with a cyclopropyl and a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-methylcyclohexan-1-amine typically involves the cyclopropylation of 2-methylcyclohexan-1-amine. One common method is the reaction of 2-methylcyclohexan-1-amine with cyclopropylboronic acid in the presence of a copper catalyst, such as copper(II) acetate, and a ligand like 2,2’-bipyridine. The reaction is carried out in dichloroethane under an air atmosphere, yielding the desired N-cyclopropyl derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar catalytic processes with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-methylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Secondary and tertiary amines.
Substitution: Various N-substituted cyclohexylamines.
Scientific Research Applications
N-cyclopropyl-2-methylcyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-methylcyclohexan-1-amine involves its interaction with biological targets such as enzymes. For instance, it can act as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters. The compound binds to the active site of MAO, preventing the oxidation of neurotransmitters and thereby increasing their levels in the brain .
Comparison with Similar Compounds
Similar Compounds
2-methylcyclohexan-1-amine: A structurally similar compound without the cyclopropyl group.
N-(cyclopropylmethyl)-2-methylcyclohexan-1-amine: Another derivative with a cyclopropylmethyl group instead of a cyclopropyl group.
Uniqueness
N-cyclopropyl-2-methylcyclohexan-1-amine is unique due to the presence of both a cyclopropyl and a methyl group on the cyclohexanamine structure. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H19N |
|---|---|
Molecular Weight |
153.26 g/mol |
IUPAC Name |
N-cyclopropyl-2-methylcyclohexan-1-amine |
InChI |
InChI=1S/C10H19N/c1-8-4-2-3-5-10(8)11-9-6-7-9/h8-11H,2-7H2,1H3 |
InChI Key |
MQBABLCKMOESHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1NC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)propan-1-amine](/img/structure/B13262066.png)
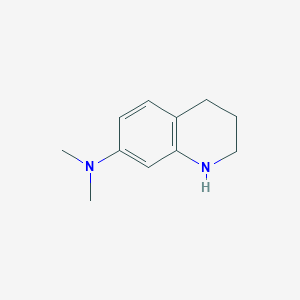
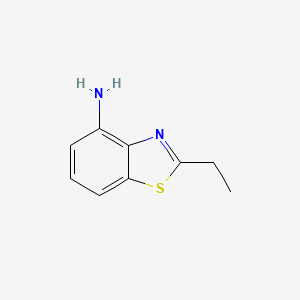
![2-({[3-(Dimethylamino)propyl]amino}methyl)phenol](/img/structure/B13262081.png)

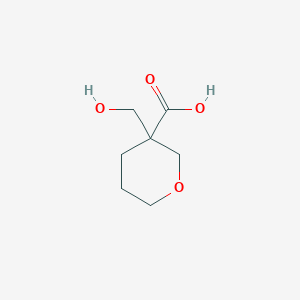
![2-{[(3-Ethoxyphenyl)methyl]amino}propan-1-ol](/img/structure/B13262101.png)

![1-[(Pyridin-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13262112.png)
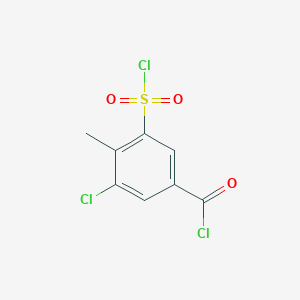
![N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methyloxolan-3-amine](/img/structure/B13262123.png)
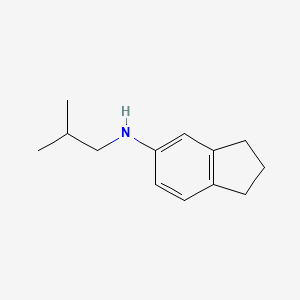
![2-(1-Bromopropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13262135.png)
amine](/img/structure/B13262141.png)
